![molecular formula C19H19NO4 B2738355 Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate CAS No. 155959-66-3](/img/structure/B2738355.png)
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate
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Overview
Description
“Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is a chemical compound that is related to a class of compounds known as isoquinolines . Isoquinolines have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized using a Ritter reaction of 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 with 2-alkylcyanoacetamides . Another method involved condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . The structure of these compounds often involves a complex cyclic system .Chemical Reactions Analysis
Reactions involving similar compounds have been studied. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline has been shown to react with o-quinone methides, leading to products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the obtained oxazino[2,3-a]isoquinolines were described as high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .Scientific Research Applications
- It has been evaluated for inhibiting influenza virus polymerase acidic (PA) endonuclease domain and as a peripheral catechol-O-methyltransferase inhibitor (COMTI) for Parkinson’s disease treatment .
- These compounds are of growing interest due to their diverse biological activities and potential therapeutic applications .
- For instance, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid has been studied as a COMTI inhibitor .
Medicinal Chemistry and Drug Development
Natural Product Synthesis
Chemical Biology and Enzyme Inhibition
Organic Synthesis Methodology
Mechanism of Action
While the exact mechanism of action for “Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate” is not clear from the available literature, similar compounds have been studied for their biological activities. For instance, sigma-2 receptor ligands have been proposed as potential targets to treat neuropathic pain .
Future Directions
Future research could focus on further elucidating the biological activities of these compounds. For instance, selective sigma-2 receptor ligands have been suggested as potential tools in the development of novel pain therapeutics . Additionally, the synthesis and biological activity of related compounds could be explored further .
properties
IUPAC Name |
methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-10-12-8-9-20-18(15(12)11-17(16)23-2)13-6-4-5-7-14(13)19(21)24-3/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFUZPJGYWTQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)benzoate |
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